1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research explores its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Its unique properties may be leveraged in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 1-(2-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 1-(2-Fluorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Uniqueness: 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea stands out due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-2-31-23-13-7-6-12-21(23)26-24(28)25-19-15-14-18-9-8-16-27(22(18)17-19)32(29,30)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGPCIZDRAXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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